

Application Notes: Methyl Benzo[d]oxazole-4-carboxylate as an Investigational Chemical Probe

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Compound of Interest

Compound Name: *Methyl benzo[d]oxazole-4-carboxylate*

Cat. No.: *B144901*

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Prepared by: Senior Application Scientist

Abstract

The benzoxazole scaffold is a privileged heterocyclic structure, forming the core of numerous pharmacologically active compounds.^{[1][2][3]} **Methyl benzo[d]oxazole-4-carboxylate** (MBOXC) is a member of this class, characterized by a fused benzene and oxazole ring system with a methyl ester at the 4-position.^[4] Preliminary research indicates that MBOXC and its derivatives possess a range of biological activities, including potential enzyme inhibition and antimicrobial effects, making it an attractive candidate for development as a chemical probe.^{[4][5]} Chemical probes are essential small-molecule tools used to interrogate biological systems by selectively modulating the function of a specific protein target.^{[6][7]} This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to characterize and utilize MBOXC as an investigational chemical probe. We present detailed protocols for evaluating its potential as an acetylcholinesterase (AChE) inhibitor and an antibacterial agent, alongside a workflow for target deconvolution and validation, all grounded in the principles of rigorous chemical biology.

Compound Profile: Physicochemical Properties and Synthesis

Before its application as a chemical probe, the identity and purity of **Methyl Benzo[d]oxazole-4-carboxylate** must be rigorously established. The use of uncharacterized or impure compounds is a common pitfall that can lead to misleading and irreproducible results.

Table 1: Physicochemical Properties of **Methyl Benzo[d]oxazole-4-carboxylate**

Property	Value	Source
CAS Number	128156-54-7	[8][9]
Molecular Formula	C ₉ H ₇ NO ₃	[4][9]
Molecular Weight	177.16 g/mol	[4][9]
Appearance	Solid (Varies by purity)	N/A
Storage	Sealed in dry, Room Temperature	[9]

Synthesis and Characterization Overview

MBOXC can be synthesized through several established organic chemistry routes, most commonly involving the cyclization of an appropriate ortho-substituted phenolic precursor.[4] One cited method involves the reaction of methyl anthranilate with formic acid and acetic anhydride.[4] Regardless of the synthetic route, post-synthesis purification (e.g., by column chromatography or recrystallization) is critical. The structure and purity of the final compound must be unequivocally confirmed using modern analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.
- Mass Spectrometry (MS): To verify the molecular weight of the compound.[4]
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95% for use in biological assays.

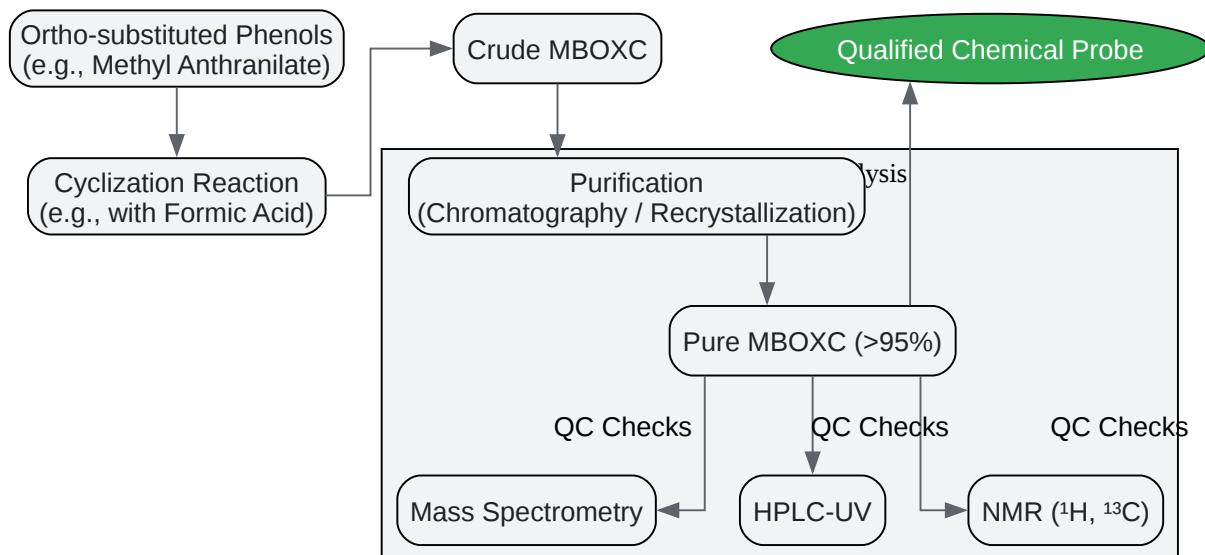
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Figure 1: Workflow for Synthesis and Quality Control of MBOXC.

Principles for Employing MBOXC as a Chemical Probe

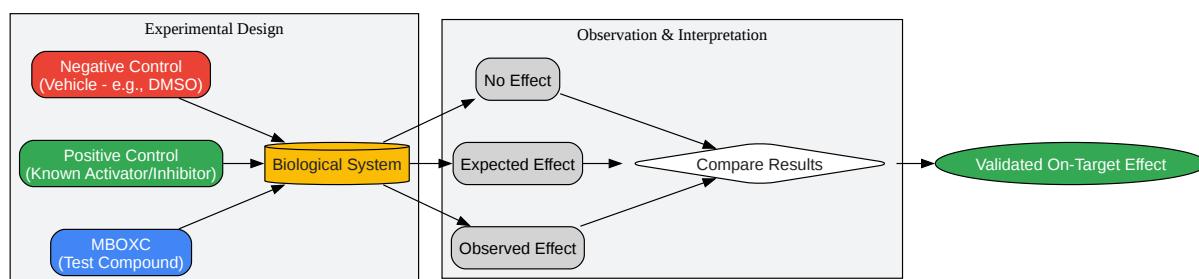
A chemical probe is more than just a bioactive molecule; it is a tool for hypothesis testing.[6] Its value is determined by its potency and selectivity for its intended target. When investigating a new compound like MBOXC, a systematic approach is required to validate its activity and understand its mechanism.

The Importance of Controls

Every experiment using a chemical probe must include carefully chosen controls to ensure that the observed biological effect is due to the specific modulation of the intended target.[6]

- Positive Control: A well-characterized molecule known to produce the expected effect through the target of interest (e.g., a known drug). This validates that the assay is working correctly.

- Negative Control (Vehicle): The solvent used to dissolve the probe (e.g., DMSO) administered at the same final concentration. This controls for any effects of the vehicle on the biological system.
- Inactive Analog (Orthogonal Control): Ideally, a structurally similar molecule to the probe that has been shown to be inactive against the target. This is the most rigorous control to demonstrate that the observed phenotype is due to the specific pharmacophore of the probe and not off-target effects related to its chemical class.[6]



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Figure 2: Logical Framework for a Chemical Probe Experiment.

Application Protocol 1: Assessing Acetylcholinesterase (AChE) Inhibition

Rationale: Benzoxazole derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurobiology and a target for treating diseases like Alzheimer's.[4] This protocol details how to screen MBOXC for AChE inhibitory activity using the well-established Ellman's assay.

Principle

AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

Materials

- Human recombinant AChE
- Acetylthiocholine (ATCh) iodide
- DTNB (Ellman's Reagent)
- Tris-HCl buffer (pH 8.0)
- MBOXC stock solution (e.g., 10 mM in DMSO)
- Donepezil (Positive Control)
- 96-well clear, flat-bottom microplate
- Microplate reader

Step-by-Step Protocol

- Reagent Preparation:
 - Prepare Assay Buffer: 50 mM Tris-HCl, pH 8.0.
 - Prepare Substrate Solution: 15 mM ATCh in water.
 - Prepare DTNB Solution: 3 mM DTNB in Assay Buffer.
 - Prepare Enzyme Solution: Dilute AChE in Assay Buffer to the desired working concentration (e.g., 0.02 U/mL).
- Compound Plating:

- Create a serial dilution of MBOXC in DMSO. For an 8-point dose-response curve, start with 10 mM and dilute 1:3 serially.
- In the 96-well plate, add 2 µL of each MBOXC dilution (and controls: Donepezil, DMSO only) to respective wells.
- Assay Procedure:
 - To each well, add 138 µL of Assay Buffer.
 - Add 20 µL of DTNB Solution to all wells.
 - Add 20 µL of Enzyme Solution to all wells except for the "no enzyme" blank. Add 20 µL of Assay Buffer to the blank wells instead.
 - Incubate the plate for 15 minutes at 25°C.
 - Initiate the reaction by adding 20 µL of ATCh Substrate Solution to all wells.
 - Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 10 minutes (kinetic read).

Data Analysis

- Calculate the reaction rate (V) for each well (mOD/min).
- Calculate the percentage of inhibition for each MBOXC concentration using the formula: % Inhibition = $100 * (1 - (V_{inhibitor} - V_{blank}) / (V_{no_inhibitor} - V_{blank}))$
- Plot the % Inhibition against the logarithm of the MBOXC concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Table 2: Illustrative IC₅₀ Data for AChE Inhibition Assay

Compound	Target	IC ₅₀ (µM) [Hypothetical Data]
MBOXC	AChE	12.5
Donepezil (Positive Control)	AChE	0.02
Inactive Analog (Control)	AChE	> 100

Application Protocol 2: Determining Minimum Inhibitory Concentration (MIC)

Rationale: The benzoxazole core is present in many antibacterial agents.[\[3\]](#)[\[5\]](#) Preliminary data suggests MBOXC may have activity against strains like *Staphylococcus aureus* and *Escherichia coli*.[\[4\]](#) This protocol uses the standard broth microdilution method to quantify this activity.

Principle

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is determined by exposing a standardized inoculum of bacteria to serial dilutions of the compound.

Materials

- *S. aureus* (e.g., ATCC 29213) and *E. coli* (e.g., ATCC 25922)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- MBOXC stock solution (e.g., 10 mg/mL in DMSO)
- Ciprofloxacin or Ampicillin (Positive Control)
- Sterile 96-well U-bottom microplates
- Spectrophotometer (600 nm)

Step-by-Step Protocol

- Bacterial Inoculum Preparation:
 - From an overnight culture plate, suspend several colonies in saline to match a 0.5 McFarland turbidity standard ($\sim 1.5 \times 10^8$ CFU/mL).
 - Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of $\sim 5 \times 10^5$ CFU/mL.
- Compound Plating:
 - Add 100 μ L of CAMHB to all wells of a 96-well plate.
 - Add an additional 100 μ L of MBOXC (at 2x the highest desired final concentration) to the first column.
 - Perform a 2-fold serial dilution by transferring 100 μ L from column 1 to 2, mixing, then 2 to 3, and so on, discarding 100 μ L from the last column. This creates a concentration gradient.
 - Prepare control wells: Positive control (antibiotic), Negative control (DMSO), and Growth control (broth only).
- Inoculation and Incubation:
 - Add 100 μ L of the prepared bacterial inoculum to each well (except the sterility control well). The final volume will be 200 μ L.
 - Cover the plate and incubate at 37°C for 18-24 hours.

Data Analysis

- Visually inspect the plate for turbidity. The MIC is the lowest concentration of MBOXC in a well that shows no visible bacterial growth (i.e., the well is clear).
- Optionally, read the optical density (OD) at 600 nm. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.

Table 3: Illustrative MIC Data for MBOXC

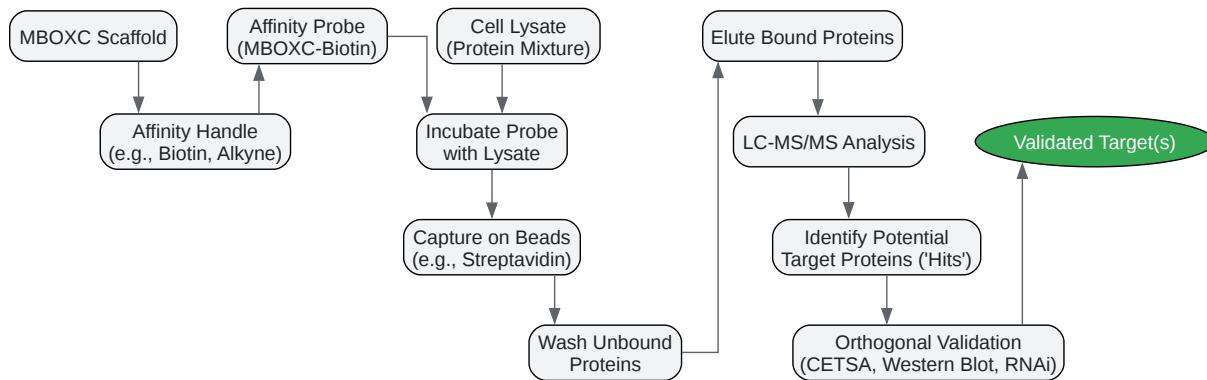
Compound	S. aureus MIC ($\mu\text{g/mL}$) [Hypothetical Data]	E. coli MIC ($\mu\text{g/mL}$) [Hypothetical Data]
MBOXC	32	64
Ciprofloxacin (Control)	0.5	0.25
DMSO (Vehicle Control)	> 256	> 256

Workflow for Target Deconvolution and Validation

Rationale: If MBOXC elicits a novel or interesting phenotype, its direct molecular target(s) must be identified to understand its mechanism of action. This is a cornerstone of chemical probe development. A common and powerful strategy is affinity-based protein profiling.[\[10\]](#)

Principle

This workflow involves synthesizing a modified version of MBOXC that includes a reactive or affinity handle (e.g., biotin). This "bait" molecule is incubated with cell lysate or live cells to bind to its protein targets. The probe-protein complexes are then captured (e.g., on streptavidin beads), and unbound proteins are washed away. The captured "prey" proteins are then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).



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Figure 3: General Workflow for Affinity-Based Target Identification.

Key Validation Steps

After identifying potential targets via mass spectrometry, validation is crucial.

- **Competition Assay:** Pre-incubating the lysate with an excess of unmodified "free" MBOXC should prevent the affinity probe from binding to its specific targets, leading to their disappearance from the mass spectrometry hit list.
- **Orthogonal Assays:** The interaction should be confirmed with an independent method. For example, a Cellular Thermal Shift Assay (CETSA) can confirm direct target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.
- **Functional Validation:** Knocking down the identified target protein (e.g., using siRNA or CRISPR) should recapitulate or block the phenotype observed with MBOXC treatment.

Conclusion and Future Directions

Methyl benzo[d]oxazole-4-carboxylate represents a promising starting point for the development of a novel chemical probe. Its reported biological activities in key areas of therapeutic interest warrant further investigation. By following the rigorous protocols and validation principles outlined in this guide, researchers can effectively characterize its inhibitory profile, identify its molecular targets, and ultimately leverage it as a tool to dissect complex biological pathways. Future work should focus on synthesizing and testing analogs to improve potency and selectivity, as well as developing probes suitable for demonstrating target engagement in cellular and *in vivo* models.^{[7][10]}

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